molecular formula C34H22 B8508124 1,2-Bis(anthracen-9-yl)benzene CAS No. 560107-57-5

1,2-Bis(anthracen-9-yl)benzene

Cat. No. B8508124
M. Wt: 430.5 g/mol
InChI Key: OSDONTNFJISHKN-UHFFFAOYSA-N
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Patent
US08674141B2

Procedure details

Procedure analogous to Example 3a. Instead of 149.0 ml (1.2 mol) of 1,2-dibromobenzene and 98.0 g (308 mmol) of 9,10-anthracenediboronic acid ethylene glycol ester, 12.1 ml (100 mmol) of dibromobenzene and 68.0 g (306 mmol) of 9-anthraceneboronic acid are used. After cooling, the solid is filtered off with suction, washed three times with 100 ml of ethanol each time and then washed twice by stirring with 1000 ml of refluxing acetic acid each time (1 h) and each time filtered off with suction after cooling to 90° C. The mother liquor is discarded in each case. The solid is finally washed once with boiling ethanol. Yield: 33.0 g (76 mmol), 76.6% of theory; purity: 98% according to 1H-NMR.
Quantity
149 mL
Type
reactant
Reaction Step One
[Compound]
Name
9,10-anthracenediboronic acid ethylene glycol ester
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
68 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1Br.[CH:9]1[C:22]2[C:13](=[CH:14][C:15]3[C:20]([C:21]=2B(O)O)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1>>[CH:9]1[C:22]2[C:13](=[CH:14][C:15]3[C:20]([C:21]=2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:14]2[C:15]4[C:20]([CH:21]=[C:22]5[C:13]=2[CH:12]=[CH:11][CH:10]=[CH:9]5)=[CH:19][CH:18]=[CH:17][CH:16]=4)=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
149 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Two
Name
9,10-anthracenediboronic acid ethylene glycol ester
Quantity
98 g
Type
reactant
Smiles
Step Three
Name
Quantity
12.1 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Four
Name
Quantity
68 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring with 1000 ml of refluxing acetic acid each time (1 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
washed three times with 100 ml of ethanol each time
WASH
Type
WASH
Details
washed twice
FILTRATION
Type
FILTRATION
Details
each time filtered off with suction
WASH
Type
WASH
Details
The solid is finally washed once with boiling ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C1=C(C=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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